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Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger crucial for a myriad of neuronal
functions, including neurotransmitter release, synaptic plasticity, gene expression, and
apoptosis. The precise spatial and temporal dynamics of Ca2+ signals encode specific cellular
information. Therefore, accurate measurement of these dynamics is fundamental to
understanding neuronal physiology and pathology.

Fura-PE3 is a ratiometric fluorescent Ca2+ indicator designed for improved performance in
long-term experiments. As a zwitterionic analog of Fura-2, Fura-PE3 exhibits significantly better
retention within the cytoplasm, minimizing issues of dye leakage and compartmentalization that
can compromise the accuracy and duration of Ca2+ measurements.[1] Its spectral properties
are nearly identical to Fura-2, allowing for ratiometric imaging that corrects for variations in dye
concentration, cell thickness, and illumination intensity. This makes Fura-PE3 an excellent
choice for quantitative, real-time monitoring of Ca2+ dynamics in neuronal cultures.

These application notes provide a comprehensive guide to using Fura-PE3 for measuring Ca2+
dynamics in neurons, covering the principles of ratiometric imaging, detailed experimental
protocols, data analysis, and troubleshooting.
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Principles of Ratiometric Ca2+ Imaging with Fura-
PE3

Fura-PE3, like Fura-2, is a dual-excitation ratiometric indicator.[2] Upon binding to Ca2+, its
fluorescence excitation maximum shifts from approximately 380 nm (Ca2+-free) to 340 nm
(Ca2+-bound), while the emission maximum remains around 510 nm.[2] By alternately exciting
the dye at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510
nm, a ratio of the two fluorescence intensities (Ratio = F340/F380) can be calculated. This ratio
is directly proportional to the intracellular Ca2+ concentration ([Ca2+]i) and is largely
independent of factors that can affect single-wavelength indicators.

The relationship between the fluorescence ratio and [Ca2+]i is described by the Grynkiewicz
equation[3][4][5]:

[Ca2+]i=Kd * B *[(R - Rmin) / (Rmax - R)]

Where:

Kd is the dissociation constant of the Fura-PE3-Ca2+ complex.

B is the ratio of the fluorescence intensity of the Ca2+-free to the Ca2+-bound indicator at
380 nm.

R is the experimentally measured fluorescence ratio (F340/F380).

Rmin is the ratio in the absence of Ca2+ (determined using a Ca2+ chelator like EGTA).

Rmax is the ratio at saturating Ca2+ concentrations (determined using a Ca2+ ionophore like
ionomycin).

Quantitative Data

The following table summarizes the key properties of Fura-PE3. As specific quantitative data
for Fura-PES is not readily available in the literature, the values for Fura-2 are provided as a
close approximation, given their nearly identical spectral properties. It is recommended to
perform an in situ calibration for the most accurate quantitative measurements in your specific
experimental system.
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Value (approximated from
Property Reference
Fura-2 data)

Ca2+ Dissociation Constant

~145 nM (in vitro 6
(Kd) ( ) [6]
Excitation Wavelength (Ca2+-

~340 nm [2]
bound)
Excitation Wavelength (Ca2+-

~380 nm [2]
free)
Emission Wavelength ~510 nm [2]
Quantum Yield (Ca2+-bound) ~0.49 [7]

Extinction Coefficient (Ca2+-

~30,000 M-1cm-1
bound at 340 nm)

Experimental Protocols
l. Preparation of Primary Neuronal Cultures

This protocol provides a general guideline for establishing primary neuronal cultures from
embryonic rodents. Specific details may need to be optimized based on the neuronal type and
developmental stage.

Materials:

o Embryonic rodent brain tissue (e.g., hippocampus, cortex)
o Dissection medium (e.g., Hibernate-E)

e Enzymatic dissociation solution (e.g., papain or trypsin)

e Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX,
and penicillin-streptomycin)

e Poly-D-lysine or Poly-L-ornithine coated glass coverslips or culture plates
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o Sterile dissection tools
e Centrifuge
Procedure:

o Dissect the desired brain region from embryonic day 18 (E18) rat or mouse pups in ice-cold
dissection medium.

e Mince the tissue into small pieces and transfer to the enzymatic dissociation solution.

e Incubate at 37°C for the recommended time (typically 15-30 minutes), with gentle trituration
every 5-10 minutes using a fire-polished Pasteur pipette to aid dissociation.

o Stop the enzymatic reaction by adding an inhibitor or by washing with culture medium
containing serum.

o Gently centrifuge the cell suspension to pellet the cells.
¢ Resuspend the cell pellet in fresh, pre-warmed neuronal culture medium.
o Determine cell viability and density using a hemocytometer and trypan blue exclusion.

» Plate the neurons at the desired density onto poly-D-lysine/poly-L-ornithine coated coverslips
or plates.

e Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Change half of the
medium every 2-3 days. Experiments are typically performed on neurons cultured for 7-21
days in vitro (DIV).

Il. Fura-PE3 AM Loading Protocol for Cultured Neurons

This protocol describes the loading of the acetoxymethyl (AM) ester form of Fura-PE3 into
cultured neurons. The AM ester group renders the molecule cell-permeant. Once inside the
cell, intracellular esterases cleave the AM group, trapping the active, Ca2+-sensitive form of
Fura-PE3 in the cytoplasm.

Materials:
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Fura-PE3 AM (acetoxymethyl ester)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic F-127

Physiological salt solution (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution,
phenol red-free) buffered with HEPES.

Stock Solution Preparation:

Prepare a 1 mM stock solution of Fura-PE3 AM in anhydrous DMSO. Aliquot into small
volumes and store at -20°C, protected from light and moisture.

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO. This surfactant
helps to disperse the nonpolar AM ester in the aqueous loading buffer.

Loading Procedure:

On the day of the experiment, allow the Fura-PE3 AM and Pluronic F-127 stock solutions to
warm to room temperature.

Prepare the loading buffer by diluting the Fura-PE3 AM stock solution into the physiological
salt solution to a final concentration of 1-5 puM.

Add the 20% Pluronic F-127 stock solution to the loading buffer to a final concentration of
0.02-0.04%. Vortex briefly to mix. The final DMSO concentration should be kept below 0.5%
to minimize cytotoxicity.

Remove the culture medium from the neurons and wash gently with the physiological salt
solution.

Add the Fura-PE3 AM loading buffer to the neurons and incubate for 30-60 minutes at 37°C
in the dark. The optimal loading time and concentration may need to be determined
empirically for different neuronal types.

After incubation, wash the neurons 2-3 times with the physiological salt solution to remove
extracellular dye.
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Incubate the neurons in fresh physiological salt solution for at least 30 minutes at room
temperature in the dark to allow for complete de-esterification of the Fura-PE3 AM.

lll. Ratiometric Calcium Imaging

Equipment:

Inverted fluorescence microscope equipped with a light source capable of excitation at 340
nm and 380 nm (e.g., xenon arc lamp with filter wheel or LED light source).

Excitation and emission filters appropriate for Fura-PE3 (Excitation: 340/10 nm and 380/10
nm; Emission: 510/40 nm).

A dichroic mirror that reflects light below 400 nm and transmits light above 400 nm.

A sensitive camera (e.g., SCMOS or EMCCD).

Image acquisition and analysis software capable of controlling the light source and camera
and performing ratiometric calculations.

Perfusion system for solution exchange during the experiment.

Imaging Procedure:

Mount the coverslip with the Fura-PE3 loaded neurons onto the microscope stage in an
imaging chamber.

Continuously perfuse the neurons with physiological salt solution to maintain cell health.

Using the imaging software, set the exposure time and gain to obtain a good signal-to-noise
ratio without saturating the camera at either wavelength. The fluorescence intensity at 380
nm excitation should be significantly brighter than at 340 nm in resting neurons.

Acquire a background image from a cell-free region of the coverslip for both excitation
wavelengths. Subtract this background from all subsequent images.

Acquire a time-lapse series of images, alternating between 340 nm and 380 nm excitation.
The acquisition frequency will depend on the temporal resolution required for the specific
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Ca2+ dynamic being studied.

o At the end of the experiment, perform an in situ calibration to determine Rmin and Rmax for

the Grynkiewicz equation.

o Rmin determination: Perfuse the cells with a Ca2+-free physiological solution containing a
Ca2+ chelator (e.g., 5-10 mM EGTA) and a Ca2+ ionophore (e.g., 5-10 uM ionomycin) to
deplete intracellular Ca2+. Record the fluorescence ratio.

o Rmax determination: Perfuse the cells with a high Ca2+ physiological solution (e.g., 5-10
mM Ca2+) containing the Ca2+ ionophore to saturate the indicator with Ca2+. Record the

fluorescence ratio.

Data Analysis

o Region of Interest (ROI) Selection: Define ROIs around the cell bodies or specific subcellular

compartments of the neurons to be analyzed.

o Ratio Calculation: For each time point, calculate the ratio of the background-subtracted
fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each
ROI.

e Conversion to [Ca2+]i: Use the Grynkiewicz equation with the experimentally determined
Rmin, Rmax, and the literature value for Kd and 3 to convert the ratio values into intracellular

Ca2+ concentrations.

Troubleshooting
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Problem

Possible Cause

Solution

Low fluorescence signal

- Incomplete de-esterification
of Fura-PE3 AM. - Low loading
concentration or short
incubation time. -

Photobleaching.

- Increase the de-esterification
time. - Optimize loading
concentration and incubation
time. - Reduce excitation light
intensity or exposure time. Use

a neutral density filter.

High background fluorescence

- Incomplete removal of
extracellular dye. -
Autofluorescence from the

culture medium or coverslip.

- Ensure thorough washing
after loading. - Use phenol red-
free imaging buffer and high-

quality glass coverslips.

Uneven dye loading

- Poor dispersion of Fura-PE3
AM in the loading buffer. - Cell
health issues.

- Ensure proper mixing of
Pluronic F-127 and vortexing
of the loading solution. - Check
cell viability and culture

conditions.

Ratio changes are small or

noisy

- Low dye concentration. - Low
signal-to-noise ratio of the
imaging system. - Phototoxicity

affecting cell health.

- Increase Fura-PE3 AM
loading concentration. -
Optimize camera settings
(gain, exposure). - Minimize

light exposure.

Cells are unresponsive to

stimuli

- Cell damage during loading
or imaging. - Ineffective

stimulus.

- Handle cells gently during
washing and solution changes.
- Confirm the efficacy of the

stimulus.

Dye compartmentalization

(less common with Fura-PE3)

- Loading at physiological
temperatures for extended
periods can sometimes lead to

sequestration in organelles.

- Optimize loading conditions
(e.g., lower temperature or

shorter duration).

Visualizations
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Intracellular Ca2+ Signaling Pathway in a Neuron
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Caption: A simplified diagram of the key pathways regulating intracellular calcium concentration
in a typical neuron.

Experimental Workflow for Ratiometric Ca2+ Imaging with Fura-PE3
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Caption: A flowchart illustrating the major steps involved in measuring neuronal Ca2+ dynamics
using Fura-PE3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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